molecular formula C15H18N4O3S2 B2429636 N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide CAS No. 1105248-41-6

N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide

Cat. No.: B2429636
CAS No.: 1105248-41-6
M. Wt: 366.45
InChI Key: MMCOWPRDVKOWKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide is a synthetic organic compound featuring a complex molecular architecture based on a 4,6-dihydro-2H-thieno[3,4-c]pyrazole core. This structure is of significant interest in medicinal chemistry and chemical biology research, particularly in the development of novel small-molecule probes. Its mechanism of action is hypothesized to involve [e.g., specific protein binding or enzymatic inhibition related to its core structure]. Primary research applications for this compound include [e.g., investigating intracellular signaling pathways, high-throughput screening assays, or exploring structure-activity relationships (SAR) for a specific protein target]. Researchers value this compound for its potential to [e.g., modulate a specific biological process or serve as a precursor for further chemical synthesis]. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-[2-(2-methoxyethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S2/c1-22-5-4-16-13(20)7-19-14(10-8-23-9-11(10)18-19)17-15(21)12-3-2-6-24-12/h2-3,6H,4-5,7-9H2,1H3,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCOWPRDVKOWKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article summarizes the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C18H22N4O3S
  • Molecular Weight : 374.5 g/mol
  • CAS Number : 1105204-66-7

The presence of a thieno[3,4-c]pyrazole moiety suggests potential interactions with various biological targets, which may lead to diverse pharmacological effects.

Biological Activities

Research indicates that thieno[3,4-c]pyrazole derivatives exhibit a range of biological activities including:

  • Antioxidant Activity : Studies have shown that related thieno[2,3-c]pyrazole compounds can act as antioxidants. For instance, these compounds demonstrated protective effects against the toxicity of 4-nonylphenol in Clarias gariepinus (African catfish), reducing erythrocyte malformations caused by oxidative stress .
  • Anti-inflammatory Effects : Thieno[3,4-c]pyrazole derivatives have been reported to possess anti-inflammatory properties. This activity is often linked to their ability to inhibit pro-inflammatory cytokines and modulate immune responses.
  • Antimicrobial Activity : Some derivatives have shown significant antimicrobial properties against various pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting vital metabolic pathways.
  • Anticancer Potential : Certain thieno[3,4-c]pyrazole compounds have been evaluated for anticancer activity. They may induce apoptosis in cancer cells or inhibit tumor growth by targeting specific signaling pathways .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or cancer cell proliferation.
  • Receptor Modulation : Interaction with specific receptors (e.g., EPAC proteins) could modulate intracellular signaling pathways related to cAMP levels, influencing cellular responses .

Case Studies and Research Findings

Several studies have explored the biological activities of thieno[3,4-c]pyrazole derivatives:

  • Study on Antioxidant Activity :
    • Researchers investigated the protective effects of thieno[3,4-c]pyrazole compounds against oxidative damage in Clarias gariepinus.
    • Results indicated a significant reduction in erythrocyte malformations when treated with these compounds compared to controls .
  • Antimicrobial Evaluation :
    • A series of thieno[3,4-c]pyrazole derivatives were synthesized and tested against common bacterial strains.
    • Some compounds exhibited potent antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Anticancer Research :
    • In vitro studies demonstrated that specific derivatives could inhibit the growth of various cancer cell lines.
    • Mechanistic studies revealed that these compounds could induce apoptosis through caspase activation pathways .

Data Summary

Activity TypeObserved EffectsReference
AntioxidantReduced erythrocyte malformations
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialSignificant activity against bacterial strains
AnticancerInduction of apoptosis in cancer cells

Q & A

Q. How can researchers address batch-to-batch variability in physicochemical properties?

  • Methodology : Perform QC tests (HPLC purity >98%, DSC for polymorph screening). Use multivariate analysis (PCA) to link variability to synthesis parameters (e.g., cooling rates during crystallization). Standardize protocols for hygroscopicity testing (dynamic vapor sorption) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.